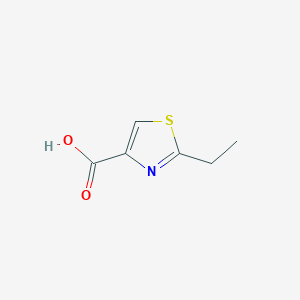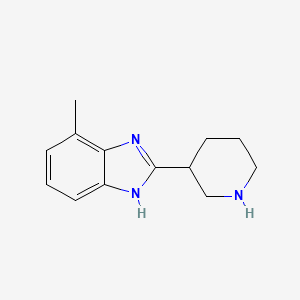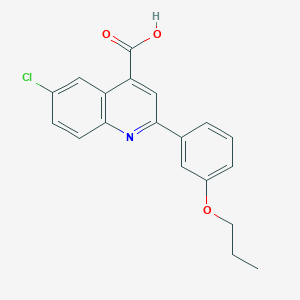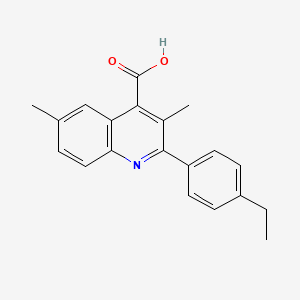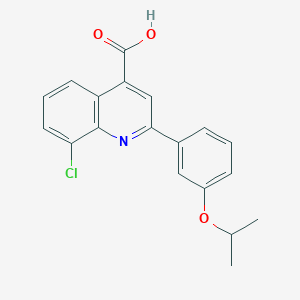![molecular formula C15H19N3OS B1326639 4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 861452-32-6](/img/structure/B1326639.png)
4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituent groups have been synthesized and characterized, indicating the interest in this class of compounds for their potential applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of amino-triazole with various aldehydes or acyl chlorides. For instance, a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by using the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as FT-IR, NMR, and UV-visible spectroscopy, as well as single-crystal X-ray diffraction. These techniques provide information on the molecular geometry, vibrational frequencies, and electronic properties of the compounds. For example, the molecular geometry and vibrational frequencies of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione were calculated using density functional theory (DFT) and showed good agreement with experimental values .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituent groups attached to the triazole ring. The electronic structure and thiol-thione tautomeric equilibrium are important factors that affect the chemical behavior of these compounds. For instance, the synthesis and characterization of 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione revealed insights into its chemical reactivity through molecular electrostatic potential surface and various electronic parameters .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, density, and crystal structure, can be determined experimentally. The crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione was determined using single-crystal X-ray diffraction, revealing the dihedral angles between the triazole ring and the substituted benzene rings . Additionally, theoretical calculations can predict properties like molecular electrostatic potentials, frontier molecular orbitals, and nonlinear optical properties, as demonstrated for 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole .
科学的研究の応用
Chemical Transformations and Biological Activity
Compounds containing the triazole moiety, such as 4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, have been extensively studied for their diverse chemical transformations and biological activities. Research has demonstrated that triazole derivatives exhibit significant antioxidant and antiradical activities, potentially impacting biochemical processes in patients exposed to high doses of radiation. These compounds are often compared with biogenic amino acids, like cysteine, which also contain a free SH-group, underscoring their biochemical relevance and potential therapeutic applications (Kaplaushenko, 2019).
Pharmacological Significance
The pharmacological landscape has been enriched by the synthesis of novel 1,2,4-triazole derivatives, revealing a broad spectrum of biological activities. These compounds have been investigated for their anti-inflammatory, antimicrobial, antifungal, antioxidant, and antiviral properties, among others. Such studies not only highlight the therapeutic potential of these molecules but also pave the way for the development of new drugs and treatment strategies (Ferreira et al., 2013; Ohloblina, 2022).
Applications in Organic Synthesis and Material Science
In addition to their biological significance, 1,2,4-triazole derivatives have found applications in organic synthesis and material science. They serve as key intermediates and building blocks for the synthesis of complex molecules, demonstrating their versatility and utility in various chemical processes. This includes their role in the preparation of optical materials, photosensitizers, coloring agents, antioxidants, and corrosion inhibitors, showcasing the wide-ranging industrial and research applications of these compounds (Parchenko, 2019; Nazarov et al., 2021).
Safety and Hazards
将来の方向性
The future directions for “4-allyl-5-[1-(2,4-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their potential as antiviral and anti-infective drugs . Additionally, their role in chemopreventive and chemotherapeutic effects on cancer could be further investigated .
特性
IUPAC Name |
3-[1-(2,4-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-5-8-18-14(16-17-15(18)20)12(4)19-13-7-6-10(2)9-11(13)3/h5-7,9,12H,1,8H2,2-4H3,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYETXTCVTUKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C2=NNC(=S)N2CC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Benzyl-1,9-diazaspiro[5.5]undecane](/img/structure/B1326558.png)
